Ethyl 2-amino-6-(trifluoromethyl)benzoate

描述

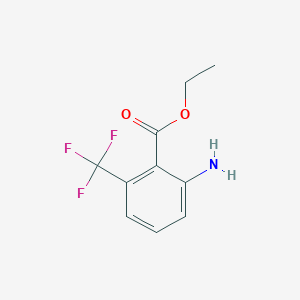

Ethyl 2-amino-6-(trifluoromethyl)benzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino (-NH₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is inferred as C₁₀H₁₀F₃NO₂, with a molecular weight of approximately 251.19 g/mol (calculated). The amino group confers nucleophilic and hydrogen-bonding capabilities, while the electron-withdrawing CF₃ group enhances stability and influences electronic distribution.

属性

分子式 |

C10H10F3NO2 |

|---|---|

分子量 |

233.19 g/mol |

IUPAC 名称 |

ethyl 2-amino-6-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)8-6(10(11,12)13)4-3-5-7(8)14/h3-5H,2,14H2,1H3 |

InChI 键 |

SOXUVQRDAOTFFR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=CC=C1N)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-(trifluoromethyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

Ethyl 2-amino-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

科学研究应用

Ethyl 2-amino-6-(trifluoromethyl)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial products .

作用机制

The mechanism of action of ethyl 2-amino-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

相似化合物的比较

Comparison with Similar Compounds

The unique substitution pattern of ethyl 2-amino-6-(trifluoromethyl)benzoate distinguishes it from analogous benzoate esters. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Comparisons

- Electronic Effects: The amino group at position 2 in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br, -CN, -CF₃) in analogs. This enhances nucleophilicity and solubility in polar solvents compared to halogenated derivatives .

- However, the amino group may facilitate reactions such as acylation or diazotization .

Physicochemical and Functional Differences

- Solubility: The amino group increases hydrogen-bonding capacity, likely improving aqueous solubility relative to non-amino analogs like ethyl 2-(trifluoromethyl)benzoate .

- Applications: Pharmaceuticals: Amino-substituted benzoates are common in drug scaffolds (e.g., benzothiazole derivatives in and ). The target compound’s -NH₂ group may enable incorporation into kinase inhibitors or antimicrobial agents . Agrochemicals: CF₃-substituted esters are prevalent in herbicides (e.g., triflusulfuron methyl in ). The amino group could modify bioactivity or degradation pathways .

生物活性

Ethyl 2-amino-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.19 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate lipid membranes and interact with biological targets. The amino group can participate in hydrogen bonding, further influencing its biological activity.

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. The trifluoromethyl group may enhance binding affinity, leading to increased efficacy as an inhibitor.

- Receptor Interaction : this compound may influence receptor activity through conformational changes induced by its binding, which can affect downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes effectively, leading to cell death .

Anticancer Potential

The compound is also being studied for its potential anticancer properties. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Such effects are attributed to its ability to modulate key signaling pathways involved in cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)benzoate | Amino group at position 2 | Increased reactivity due to amino functionality |

| Ethyl 2-amino-6-(difluoromethyl)benzoate | Difluoromethyl instead of trifluoromethyl | Lower lipophilicity compared to the trifluoromethyl variant |

| Ethyl 2-amino-6-(methyl)benzoate | Methyl group instead of trifluoromethyl | Reduced metabolic stability compared to trifluoromethyl |

The presence of the trifluoromethyl group at the 6-position imparts distinct properties, such as enhanced lipophilicity and metabolic stability, which are beneficial for drug design.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives for antimicrobial activity, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

- Mechanistic Insights : A mechanistic study revealed that the compound interacts with bacterial topoisomerases, inhibiting their function and leading to bacterial cell death. This finding supports the hypothesis that it could serve as a lead compound in antibiotic development .

- In Vitro Anticancer Activity : In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines. The compound's ability to modulate apoptotic pathways was highlighted as a promising avenue for cancer therapy research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。